molecular formula C19H19FN2O3 B5818156 2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate

2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate

Cat. No.: B5818156
M. Wt: 342.4 g/mol
InChI Key: WLMPLRBZCFLWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate is a synthetic organic compound featuring a phenyl acetate core modified with a piperazine-carbonyl group substituted at the 2-position of the phenyl ring. The piperazine moiety is further substituted with a 2-fluorophenyl group. This structure combines ester, amide, and aromatic functionalities, making it a candidate for diverse biological and pharmacological applications.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-14(23)25-18-9-5-2-6-15(18)19(24)22-12-10-21(11-13-22)17-8-4-3-7-16(17)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMPLRBZCFLWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes. After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with ethanol and ether to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Piperazine Key Structural Differences Notable Properties/Findings References
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate (Target Compound) 2-Fluorophenyl Phenyl acetate core with 2-fluorophenyl-piperazine-carbonyl Hypothesized moderate lipophilicity due to fluorine’s electronegativity and steric placement.
2-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl acetate (Y032-1952) 3-(Trifluoromethyl)phenyl CF3 group introduces stronger electron-withdrawing and lipophilic effects Higher metabolic stability predicted due to CF3’s resistance to oxidation.
2-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]phenyl acetate 4-Nitrophenyl NO2 group (strong electron-withdrawing) alters electronic density Likely reduced bioavailability due to nitro group’s polarity and potential toxicity.
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Simpler structure lacking ester and amide groups Widely used as a building block; para-fluorine minimizes steric hindrance.
N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide 4-Fluorophenyl Acetylhydrazine and benzyl groups modify solubility and target interaction Demonstrated moderate receptor binding in preliminary assays (exact target unspecified).

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, influencing the piperazine’s basicity and the carbonyl’s reactivity. In contrast, the 3-CF3 substituent (Y032-1952) significantly increases lipophilicity and metabolic stability .
  • Para-substituted analogs (e.g., 1-(4-fluorophenyl)piperazine) avoid this issue, enabling easier functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.